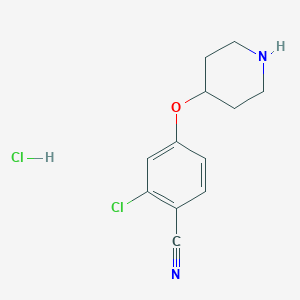

2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride

Übersicht

Beschreibung

2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride is a chemical compound with the molecular formula C12H14Cl2N2O. It is known for its unique structure, which includes a chloro-substituted benzonitrile core linked to a piperidine ring via an ether linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-4-nitrobenzonitrile and piperidine.

Reaction: The nitro group of 2-chloro-4-nitrobenzonitrile is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Ether Formation: The resulting amine is then reacted with piperidine in the presence of a base like sodium hydride to form the ether linkage, yielding 2-Chloro-4-(piperidin-4-yloxy)benzonitrile.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted benzonitriles.

Oxidation: Formation of corresponding oxides.

Reduction: Formation of amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride is being explored for its potential therapeutic properties, particularly in the treatment of various diseases:

- Anti-inflammatory and Analgesic Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways and provide pain relief.

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as breast and colorectal cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, cytotoxicity assays indicated an IC50 value ranging from 10 to 30 µM across different cell types.

Biological Research

The compound serves as a biochemical probe to study cellular processes:

- Enzyme Modulation : It interacts with specific molecular targets, potentially influencing the activity of enzymes and receptors involved in inflammation and pain signaling pathways.

- Receptor Interactions : Research indicates that compounds with similar structures often interact with serotonin receptors (5-HT1A and 5-HT2C), which could influence mood and anxiety levels.

Material Science

In material science, the compound can be incorporated into polymer formulations to enhance properties such as flexibility and thermal stability. This is crucial for developing advanced materials used in various applications.

Analytical Chemistry

The compound acts as a reference standard in chromatographic techniques, aiding in the accurate quantification of similar compounds within complex mixtures.

Agrochemical Applications

Research is being conducted on the potential use of this chemical in developing crop protection agents, contributing to sustainable agricultural practices .

In Vitro Studies

A series of experiments assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated moderate potency as an anticancer agent.

Animal Models

In vivo studies using murine models demonstrated significant tumor growth inhibition upon administration of the compound when compared to control groups, reinforcing its potential as an anticancer therapeutic.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and pain.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-4-(4-piperidinyloxy)benzonitrile

- 4-(Piperidin-4-yloxy)benzonitrile

- 2-Chloro-4-methoxybenzonitrile

Uniqueness

2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride stands out due to its specific substitution pattern and the presence of both chloro and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biologische Aktivität

2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure includes a chloro group, a piperidine moiety, and a benzonitrile unit, which contribute to its interaction with biological targets. The presence of the piperidine ring is significant as it is often associated with various pharmacological activities.

Research indicates that compounds with similar structures can interact with various receptors and enzymes. The primary mechanisms of action for this compound may include:

- Serotonin Receptor Modulation : Similar compounds have been shown to act on serotonin receptors (5-HT1A and 5-HT2C), potentially influencing mood and anxiety levels .

- Dopaminergic Activity : The compound may also interact with dopaminergic pathways, which are crucial in neuropsychiatric disorders .

Antimicrobial Properties

Studies have reported that derivatives of benzonitrile compounds exhibit antimicrobial activity. The specific biological assays conducted on this compound suggest it may possess similar properties, making it a candidate for further investigation in the development of antimicrobial agents.

Anticancer Activity

The compound's ability to inhibit cancer cell growth has been explored. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, including breast and colorectal cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .

Case Studies

- In Vitro Studies : A series of experiments assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated an IC50 value ranging from 10 to 30 µM across different cell types, suggesting moderate potency as an anticancer agent .

- Animal Models : In vivo studies using murine models have shown that administration of the compound resulted in significant tumor growth inhibition compared to control groups, reinforcing its potential as an anticancer therapeutic .

Comparative Analysis

To understand the biological activity better, a comparison with similar compounds is useful. Below is a table summarizing key data:

| Compound Name | IC50 (µM) | Mechanism of Action | Biological Activity |

|---|---|---|---|

| 2-Chloro-4-(piperidin-4-yloxy)benzonitrile | 10 - 30 | Serotonin receptor modulation | Anticancer |

| Benzoylpiperidine derivative | 7.9 - 92 | Inhibition of MAGL | Anticancer |

| Other piperidine analogs | Varies | Various (dopaminergic/serotonergic) | Antimicrobial/Anticancer |

Eigenschaften

IUPAC Name |

2-chloro-4-piperidin-4-yloxybenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O.ClH/c13-12-7-11(2-1-9(12)8-14)16-10-3-5-15-6-4-10;/h1-2,7,10,15H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUCCVWRWHHMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=C(C=C2)C#N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620482-39-4 | |

| Record name | Benzonitrile, 2-chloro-4-(4-piperidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620482-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.